molecular formula C21H18N2O3S2 B2385492 2-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921568-28-7

2-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2385492
CAS RN: 921568-28-7
M. Wt: 410.51
InChI Key: BMHOGPJAJPSMAC-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential use in various fields. This compound is also known as ETTB and has a molecular formula of C21H20N2O2S2.

Mechanism Of Action

The mechanism of action of ETTB involves the inhibition of the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. ETTB has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
ETTB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. Additionally, ETTB has been shown to have antioxidant effects, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using ETTB in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. However, one limitation of using ETTB in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of ETTB. One potential direction is the development of new cancer treatments based on ETTB. Additionally, further studies are needed to elucidate the biochemical and physiological effects of ETTB and its potential use in the treatment of various diseases. Further research is also needed to improve the solubility and bioavailability of ETTB, which may enhance its efficacy in lab experiments and clinical applications.
Conclusion:
In conclusion, ETTB is a chemical compound that has gained significant interest in scientific research due to its potential use in the treatment of cancer and other diseases. Studies have shown that ETTB can inhibit the growth of cancer cells, induce apoptosis, and inhibit inflammation. While there are limitations to using ETTB in lab experiments, further research is needed to explore its potential applications and improve its efficacy.

Synthesis Methods

The synthesis of ETTB involves the reaction of 2-mercapto-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide with ethyl iodide in the presence of a base, followed by the reaction of the resulting product with 4-bromo-2-nitroaniline. The final product is obtained by the reduction of the nitro group using palladium on carbon.

Scientific Research Applications

ETTB has been extensively studied for its potential use in the treatment of cancer. Studies have shown that ETTB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, ETTB has been shown to have anti-inflammatory and antioxidant effects, which may be useful in the treatment of various diseases.

properties

IUPAC Name

2-ethylsulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-3-27-18-10-5-4-8-14(18)20(24)23-21-22-15(12-28-21)17-11-13-7-6-9-16(25-2)19(13)26-17/h4-12H,3H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHOGPJAJPSMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

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